The Discovery and Elucidation of Apiole: A Technical History in Phytochemistry
The Discovery and Elucidation of Apiole: A Technical History in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apiole, a phenylpropene also known as parsley apiol or parsley camphor, is a naturally occurring organic compound with a rich history intertwined with the development of phytochemistry and organic chemistry. First identified in the 18th century, its journey from a crystalline substance isolated from parsley to a fully characterized molecule with known medicinal properties reflects the evolution of scientific methodology. This technical guide provides an in-depth history of the discovery, isolation, structural elucidation, and synthesis of apiole, presenting key experimental details and quantitative data for the scientific community.
Early Discovery and Isolation
Apiole was first discovered in 1715 by Heinrich Christoph Link, an apothecary in Leipzig. He isolated the compound as greenish crystals from the essential oil of parsley (Petroselinum crispum) through the process of steam distillation.[1]
Historical Experimental Protocol: Steam Distillation of Parsley Seeds (Reconstructed 18th/19th Century Method)
While detailed records of Link's exact procedure are scarce, a plausible reconstruction of the steam distillation process used in the 18th and 19th centuries for obtaining essential oils from plants like parsley is as follows:
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Plant Material Preparation: A significant quantity of dried and crushed parsley seeds (Petroselinum sativum) would be placed in a large still, typically made of copper.
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Steam Generation: Steam would be generated in a separate boiler and introduced into the bottom of the still, passing up through the plant material. Alternatively, in a simpler setup, the parsley seeds would be boiled directly in water (hydrodistillation).
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Volatilization: The steam would cause the volatile oils within the parsley seeds, including apiole, to vaporize.
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Condensation: The mixture of steam and volatile oil vapor would then be passed through a condenser, which was a coiled tube cooled by a continuous flow of cold water. This would cause the vapors to condense back into a liquid.
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Collection and Separation: The resulting liquid, a mixture of water and essential oil, would be collected in a receiving vessel. As the essential oil, including apiole, is less dense than water and immiscible with it, it would form a separate layer on top of the water. This oil layer could then be physically separated.
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Purification: For obtaining crystalline apiole, the essential oil would be cooled to a low temperature. The apiole would crystallize out and could be further purified by recrystallization from a suitable solvent like alcohol or petroleum ether.[2]
Early Medicinal Applications
In 1855, the therapeutic potential of apiole was first reported by Joret and Homolle, who found it to be an effective treatment for amenorrhea (absence of menstruation).[1] This discovery led to its use in medicine for treating menstrual disorders and, due to its emmenagogue properties, as an abortifacient.[1]
Structural Elucidation in the 19th Century
The determination of apiole's chemical structure was a significant achievement of 19th-century organic chemistry, relying on elemental analysis and chemical degradation studies. The work of Giacomo Ciamician, Paul Silber, and E. von Gerichten was pivotal in this endeavor.
Analytical Methods of the Era
The primary methods for determining the elemental composition of organic compounds in the 19th century involved combustion analysis, pioneered by scientists like Lavoisier and later refined by Liebig. This technique allowed for the determination of the relative amounts of carbon and hydrogen in a compound.
Key Experiments in Structure Determination
The structural elucidation of apiole involved a series of chemical reactions to break down the molecule into smaller, identifiable fragments.
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Demonstration as a Pentasubstituted Benzene: Through their research, Ciamician and Silber were able to demonstrate that apiole is a pentasubstituted benzene derivative.[2]
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Identification of Functional Groups:
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Permanganate Oxidation: Oxidation of isoapiole (an isomer of apiole) with potassium permanganate yielded an aldehyde, indicating the presence of a propenyl side chain that was oxidized.
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Reaction with Bromine: Apiole reacts with excess bromine in carbon disulfide to form a tribromide derivative, which was used for its characterization.[2]
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Isomerization to Isoapiole: E. von Gerichten described the isomerization of apiole to isoapiole in 1876.[2] This reaction, typically achieved by boiling apiole with alcoholic potassium hydroxide, involves the migration of the double bond in the allyl side chain to a more stable conjugated position, forming a propenyl group.[2] This transformation was crucial in determining the nature of the side chain.
Physicochemical Properties and Quantitative Data
The physical and chemical properties of apiole have been well-characterized.
| Property | Value |
| Chemical Formula | C₁₂H₁₄O₄ |
| Molar Mass | 222.24 g/mol |
| Appearance | Colorless to pale yellow liquid or greenish crystals |
| Melting Point | 29-30 °C |
| Boiling Point | 294 °C |
| Density | 1.151 g/cm³ |
| Refractive Index | 1.53 |
Table 1: Physical and Chemical Properties of Apiole.
The concentration of apiole in parsley essential oil can vary significantly depending on the cultivar, the part of the plant used, and the extraction method.
| Parsley Variety/Part | Apiole Content (%) in Essential Oil | Reference |
| Plain Leaf Parsley (aerial part) | 61.94 | [3] |
| Parsley Seeds | 49.05 | [4] |
| Parsley Seeds | 2.52 (total yield) | [5] |
Table 2: Apiole Content in Essential Oil of Petroselinum crispum.
Chemical Synthesis
While apiole is readily available from natural sources, its chemical synthesis has also been achieved. A modern synthetic route to an apiole derivative (AP-02) has been described, which provides insight into the construction of the core apiole structure.
Synthetic Protocol for an Apiole Derivative (AP-02)
The synthesis of the apiole derivative AP-02 involves the following key steps:
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O-allylation: Commercially available benzo[d][2][6]dioxol-5-ol is reacted with allyl bromide in the presence of a base in acetone under reflux conditions.
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Claisen Rearrangement: The resulting 5-(allyloxy)benzo[d][2][6]dioxole undergoes a microwave-induced Claisen rearrangement to yield 6-allylbenzo[d][2][6]dioxol-5-ol.
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O-methylation: The final step involves the O-methylation of the hydroxyl group using methyl iodide in the presence of potassium carbonate in dichloroethane under reflux to afford the target apiole derivative.[7]
Conclusion
The history of apiole's discovery and characterization is a testament to the progress of phytochemical and organic chemical research. From its initial isolation using rudimentary distillation techniques to its detailed structural elucidation through classical chemical methods and its eventual synthesis, apiole has been a subject of scientific inquiry for centuries. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field, highlighting the enduring importance of this fascinating natural product.
References
- 1. Apiole - Wikipedia [en.wikipedia.org]
- 2. fractional destillation of parsley seed oil , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. cropj.com [cropj.com]
- 4. Petroselinum crispum L., essential oil as promising source of bioactive compounds, antioxidant, antimicrobial activities: In vitro and in silico predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. A laboratory manual of organic chemistry, a compendium of laboratory methods for the use of chemists, physicians, and pharmacists : Cohn, Lassar, 1858-1922 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 7. Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
